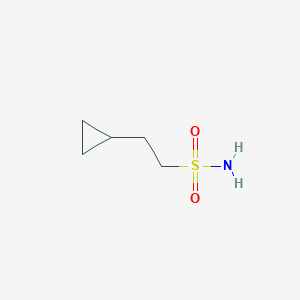

2-Cyclopropylethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multistep chemical processes. For instance, the creation of 2-aminobenzenesulfonamide-containing cyclononyne, a compound with some structural similarities to 2-Cyclopropylethanesulfonamide, involves starting from 2-nitrobenzenesulfonamide and but-2-yne-1,4-diol through Mitsunobu and Nicholas reactions (Kaneda, Naruse, & Yamamoto, 2017). Such synthetic routes might be adaptable for the synthesis of 2-Cyclopropylethanesulfonamide, highlighting the complexity and versatility in the synthesis of sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be quite complex, with potential for various conformations. A study on 2,2,2-trichloroethoxysulfonamide provided insights into the molecular structure of sulfonamides, revealing that such compounds can crystallize in multiple conformations due to differences in the orientation of the sulfonamide group (Gil et al., 2013). This structural diversity is crucial for understanding the chemical behavior and reactivity of 2-Cyclopropylethanesulfonamide.

Chemical Reactions and Properties

Sulfonamide compounds are known to participate in various chemical reactions, contributing to their wide applicability. For example, the use of cyclic enesulfonamides in platinum(II)-catalyzed cyclizations showcases the reactivity of sulfonamides in forming complex cyclic structures (Harrison, Patrick, & Dake, 2007). Such reactions are indicative of the chemical properties of sulfonamides, including 2-Cyclopropylethanesulfonamide, and their potential in synthetic chemistry.

Physical Properties Analysis

The physical properties of sulfonamide compounds can be influenced by their molecular structure. For example, the layered crystal structure and vibrational properties of 2,2,2-trichloroethoxysulfonamide, as determined through experimental and theoretical studies, provide insights into the intermolecular interactions and stability of sulfonamides (Gil et al., 2013). These properties are essential for understanding the behavior of 2-Cyclopropylethanesulfonamide under different conditions.

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as their reactivity and interaction with other molecules, are key areas of study. The synthesis and reaction of sulfonamide derivatives with cyclooxygenase inhibitors highlight the versatility and reactivity of sulfonamides in medicinal chemistry (Hashimoto et al., 2002). These properties are crucial for the development of new compounds and understanding the potential applications of 2-Cyclopropylethanesulfonamide.

Aplicaciones Científicas De Investigación

COX-2 Inhibition in Medical Chemistry

One significant application of sulfonamide derivatives, like 2-Cyclopropylethanesulfonamide, is in the field of medical chemistry as COX-2 inhibitors. Hashimoto et al. (2002) demonstrated that 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, a category closely related to 2-Cyclopropylethanesulfonamide, are potent and selective inhibitors of the COX-2 enzyme. This makes them relevant in the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Environmental Applications in Pollution Control

Sulfonamide compounds, including those related to 2-Cyclopropylethanesulfonamide, are also significant in environmental science, particularly in pollution control. Chen et al. (2002, 2005) explored the decomposition of naphthalenesulfonate (a compound similar to 2-Cyclopropylethanesulfonamide) in aqueous solutions using ozonation combined with ultraviolet radiation. This research is crucial for understanding how to manage the pollution caused by such compounds in rivers and industrial effluents (Chen et al., 2002); (Chen et al., 2005).

Applications in Anticancer Research

In the context of cancer research, sulfonamides, including those structurally similar to 2-Cyclopropylethanesulfonamide, have shown potential as anticancer agents. Malwal et al. (2012) reported on the development of sulfonamides as antimycobacterial agents, which shows the broader potential of this class of compounds in medical research, including cancer therapeutics (Malwal et al., 2012).

Applications in Organic Synthesis

Sulfonamide compounds are also valuable in organic synthesis. Harrison et al. (2007) explored the use of cyclic enesulfonamides in catalytic reactions to create complex organic structures, demonstrating the utility of sulfonamide compounds in synthetic chemistry (Harrison et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The future of synthetic chemistry, including the study of compounds like 2-Cyclopropylethanesulfonamide, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes the development of new substances, new materials, and new devices in various fields such as life science, environmental science, material science, energy science, and information science .

Mecanismo De Acción

Target of Action

2-Cyclopropylethanesulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Mode of Action

The mode of action of 2-Cyclopropylethanesulfonamide, like other sulfonamides, is likely to involve the inhibition of dihydropteroate synthetase . By competing with PABA, it prevents the synthesis of folic acid, which is crucial for the growth and multiplication of bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 2-Cyclopropylethanesulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, it disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a coenzyme required for the synthesis of purines, thymidylic acid, and certain amino acids .

Pharmacokinetics

Based on the pharmacokinetics of similar sulfonamides, it can be inferred that it might have good absorption, distribution, metabolism, and excretion (adme) properties . Sulfonamides are generally well-absorbed orally and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of 2-Cyclopropylethanesulfonamide is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, it prevents the formation of essential components of the bacterial cell, leading to the cessation of bacterial growth .

Action Environment

The action of 2-Cyclopropylethanesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Furthermore, the presence of other substances, such as drugs or food, can affect its metabolism and excretion .

Propiedades

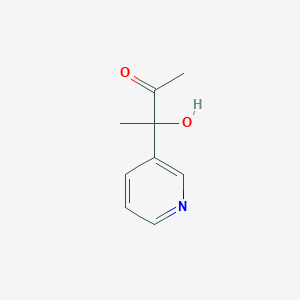

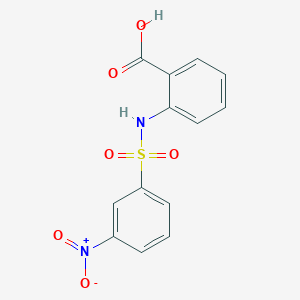

IUPAC Name |

2-cyclopropylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDKBBYYNMLJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylethane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2489226.png)

![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)

![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)

![2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B2489242.png)

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)